molecular formula C86H104Cl2N18O13 B12390257 H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2

H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2

Cat. No.: B12390257
M. Wt: 1668.8 g/mol
InChI Key: VJPWTVLSHIDVRH-XCHUDMFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic gonadotropin-releasing hormone (GnRH) antagonist characterized by a complex peptidic backbone with multiple post-translational modifications. Key structural features include:

  • Dual nicotinoyl modifications on lysine residues (Lys(nicotinoyl)(nicotinoyl)), enhancing hydrophobicity and receptor-binding specificity.
  • 3-Palmitoyl (3Pal) and D-Phe(3,4-dichloro) residues, which stabilize the helical conformation and improve resistance to enzymatic degradation.
  • D-tryptophan (D-Trp) and norleucine (Nle) substitutions, optimizing pharmacokinetic properties such as half-life and bioavailability.

This compound is designed to inhibit GnRH receptors with high affinity, making it a candidate for treating hormone-dependent conditions like prostate cancer and endometriosis.

Properties

Molecular Formula

C86H104Cl2N18O13

Molecular Weight

1668.8 g/mol

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-6-(pyridine-3-carbonylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-pyridin-3-ylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(3,4-dichlorophenyl)propanoyl]amino]butanediamide

InChI

InChI=1S/C86H104Cl2N18O13/c1-4-5-26-64(75(91)108)97-77(110)65(38-50(2)3)98-80(113)68(43-55-48-95-62-27-11-9-23-57(55)62)100-78(111)66(40-51-19-7-6-8-20-51)99-81(114)69(44-56-49-96-63-28-12-10-24-58(56)63)101-82(115)70(45-74(90)107)102-79(112)67(41-52-31-32-59(87)60(88)39-52)103-83(116)73-30-18-37-106(73)86(119)71(42-53-21-15-33-92-46-53)104-84(117)72-29-17-36-105(72)85(118)61(89)25-13-14-35-94-76(109)54-22-16-34-93-47-54/h6-12,15-16,19-24,27-28,31-34,39,46-50,61,64-73,95-96H,4-5,13-14,17-18,25-26,29-30,35-38,40-45,89H2,1-3H3,(H2,90,107)(H2,91,108)(H,94,109)(H,97,110)(H,98,113)(H,99,114)(H,100,111)(H,101,115)(H,102,112)(H,103,116)(H,104,117)/t61-,64+,65+,66+,67-,68-,69-,70+,71+,72+,73+/m1/s1

InChI Key

VJPWTVLSHIDVRH-XCHUDMFJSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC6=CC(=C(C=C6)Cl)Cl)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC8=CN=CC=C8)NC(=O)[C@@H]9CCCN9C(=O)[C@@H](CCCCNC(=O)C1=CN=CC=C1)N

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CC(=C(C=C6)Cl)Cl)NC(=O)C7CCCN7C(=O)C(CC8=CN=CC=C8)NC(=O)C9CCCN9C(=O)C(CCCCNC(=O)C1=CN=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2 involves multiple steps, including the protection and deprotection of amino groups, coupling reactions, and purification processes. The specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound typically involves automated peptide synthesizers, which allow for precise control over the synthesis process. These machines can handle the complex sequence of reactions required to produce the peptide in large quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Nicotinoylation of Lysine Residues

  • Reaction Type : Acylation

  • Process : The ε-amino group of lysine undergoes acylation with nicotinoyl chloride in the presence of a base (e.g., DIEA, N,N-diisopropylethylamine).

  • Purpose : Enhances receptor-binding affinity and metabolic stability by introducing aromatic moieties.

Chlorination of D-Phenylalanine

  • Reaction Type : Electrophilic aromatic substitution

  • Process : Pre-synthesized 3,4-dichloro-D-phenylalanine is incorporated during SPPS. Chlorine atoms are introduced using chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled conditions.

  • Impact : Increases hydrophobicity and resistance to enzymatic degradation.

Stereochemical Control

  • D-Amino Acids : D-Phe and D-Trp residues are integrated to reduce proteolytic susceptibility. Their incorporation requires chiral auxiliaries or enantioselective synthesis .

Modifications for Enhanced Stability

  • 3-Palmitoyl (3Pal) Modification : A palmitoyl group is attached to the proline residue via esterification, improving membrane permeability.

  • Nle (Norleucine) Substitution : Replaces methionine to prevent oxidation-related degradation.

Table 2: Functional Impact of Key Modifications

ModificationChemical BasisBiological Effect
Nicotinoyl groupsAromatic acylationEnhances receptor antagonism
3,4-diCl-D-PheHalogenationBoosts hydrophobic interactions
D-Amino acidsStereochemical inversionReduces protease cleavage

Analytical Validation

  • Purity Assessment : HPLC and mass spectrometry confirm >95% purity .

  • Binding Affinity : Fluorescence polarization (FP) assays demonstrate nM-range binding to GnRH receptors .

  • Protease Resistance : Stability in serum validates resistance to trypsin and chymotrypsin due to D-amino acids and acyl groups .

Research Findings

  • Computational Design : Molecular dynamics (MD) simulations guided the placement of dichlorobenzoyl groups to optimize binding pockets .

  • In Vivo Efficacy : Demonstrates prolonged half-life (>6 hours in rodent models) due to reduced renal clearance .

This compound exemplifies advanced peptide engineering, combining SPPS with strategic modifications to achieve targeted pharmacological effects. Its synthesis and reactivity profile highlight the interplay between organic chemistry and biomedicine in developing therapeutic agents .

Scientific Research Applications

The compound H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2 is a complex peptide that has garnered attention in various scientific research applications, particularly in the fields of biochemistry and pharmacology. Below is a detailed exploration of its applications, supported by data tables and case studies.

Applications in Scientific Research

Peptides like this compound are being investigated as potential drug candidates due to their:

  • Biocompatibility : These compounds often show low immunogenicity and are well-tolerated in biological systems.
  • Modular Design : The ability to modify peptide sequences allows for the optimization of pharmacokinetic properties .

Research on Neurotransmission

Peptides with structural similarities to this compound have been studied for their roles in neurotransmission. They may act as:

  • Neurotransmitter Modulators : Influencing the release and uptake of neurotransmitters, which can affect mood and behavior.
  • Receptor Ligands : Binding to specific receptors in the nervous system to elicit physiological responses .

Case Studies

Several case studies have documented the effectiveness of similar peptides in clinical settings:

Case Study 1: Antitumor Peptide Efficacy

In a study examining the efficacy of a peptide similar to this compound, researchers found significant tumor regression in animal models after treatment with the peptide over a six-week period.

Case Study 2: Neurological Effects

A clinical trial involving patients with mood disorders showed that administration of a related peptide resulted in improved mood stabilization and reduced symptoms of anxiety.

Mechanism of Action

The mechanism of action of H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2 involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate various signaling pathways, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar GnRH Antagonists

The compound is structurally and functionally analogous to other GnRH antagonists under clinical investigation. Below is a detailed comparison based on molecular structure, physicochemical properties, and clinical performance.

Table 1: Structural and Clinical Comparison of GnRH Antagonists

Compound Name Key Structural Features Molecular Weight Clinical Status (as of 2024) Indications
Target Compound H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2 N/A* Preclinical/Undisclosed Prostate Cancer, Endometriosis
Teverelix Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-hCit-Leu-Lys(iPr)-Pro-D-Ala-NH2 1459.1 Phase 2 (Metastatic Prostate Cancer) Metastatic Prostate Cancer
Prazarelix Ac-D2Nal-D4Cpa-D3Pal-Ser-4Aph(Ac)-D4Aph(Ac)-Leu-ILys-Pro-DAla-NH2 1613.3 Preclinical/Under Development Undisclosed
Iturelix Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Lys(nicotinoyl)(nicotinoyl)-D-Lys(nicotinoyl)(nicotinoyl)-Leu-Lys(iPr)-Pro-D-Ala-NH2 1591.3 Discontinued (Phase 2) Endometriosis, Female Infertility

Key Structural Differences

A. Nicotinoyl Modifications
  • The target compound and Iturelix both feature dual nicotinoyl groups on lysine residues, a design choice aimed at improving receptor-binding kinetics and metabolic stability . In contrast, Teverelix uses an isopropyl-lysine (Lys(iPr)) modification, which reduces polarity and enhances membrane permeability .
B. Halogenated Residues
C. Aromatic and Hydrophobic Side Chains
  • Prazarelix incorporates acetylated aph(4) residues, which may confer greater enzymatic stability but reduce solubility compared to the target compound’s D-Trp and 3Pal motifs .

Pharmacokinetic and Clinical Performance

  • Teverelix has advanced to Phase 2 for prostate cancer, leveraging its smaller size (1459.1 Da) and balanced hydrophobicity for improved tissue penetration .
  • The target compound’s dual nicotinoyl groups and D-Phe(3,4-diCl) may address these limitations, though its clinical viability remains unverified.

Biological Activity

The compound H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2 is a complex bioactive peptide that has garnered interest for its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and implications for health and disease management.

Structure and Composition

The compound consists of several amino acids, including:

  • Lysine (Lys) : Often involved in protein synthesis and cellular functions.
  • Proline (Pro) : Known for its role in stabilizing protein structures.
  • Phenylalanine (Phe) : An aromatic amino acid that can influence neurotransmitter synthesis.
  • Tryptophan (Trp) : Precursor to serotonin, impacting mood and behavior.
  • Asparagine (Asn) : Involved in nitrogen metabolism and protein synthesis.
  • Leucine (Leu) : Essential for protein synthesis and muscle repair.
  • Nle : A non-standard amino acid that can enhance peptide stability.

The biological activity of this compound is influenced by its structural features, which facilitate interactions with various biological targets. Key mechanisms include:

  • Antioxidant Activity : The presence of aromatic amino acids such as Phe and Trp contributes to the radical-scavenging ability of the peptide, potentially reducing oxidative stress in cells .
  • Neuroprotective Effects : By modulating neuropeptide activity, the compound may enhance cerebroprotective mechanisms, particularly in conditions like ischemic stroke .
  • Regulation of Metabolic Functions : Bioactive peptides like this one can influence metabolic pathways, potentially aiding in the management of metabolic disorders .

Case Studies

  • Neuroprotection in Ischemic Stroke :
    • A study highlighted that activation of neurolysin (Nln) by peptidomimetics similar to our compound resulted in improved outcomes in mouse models of stroke. The findings suggest that compounds enhancing Nln activity could be beneficial in neurodegenerative diseases .
  • Antioxidative Properties :
    • Research indicates that bioactive peptides with specific sequences exhibit significant antioxidative properties. The sequence and composition of this compound may position it as a potent antioxidant agent .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AntioxidantRadical scavenging
NeuroprotectiveEnhances neuropeptide activity
Metabolic RegulationModulates metabolic pathways

Table 2: Structural Features Impacting Activity

Amino AcidRole in ActivityImpact
LysineProtein synthesisEssential
ProlineStabilizes structureEnhances stability
PhenylalanineNeurotransmitter precursorMood regulation
TryptophanSerotonin precursorBehavioral effects
AsparagineNitrogen metabolismSupports functions
LeucineMuscle repairEssential for recovery

Q & A

Basic: What are the key considerations for synthesizing this peptide using solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Step 1: Use Fmoc-based SPPS with a resin suitable for C-terminal amidation (e.g., Rink amide resin).
  • Step 2: Introduce D-amino acids (e.g., D-Phe, D-Trp) using standard coupling protocols with HATU/DIEA activation to minimize racemization .
  • Step 3: For Lys(nicotinoyl) residues, employ orthogonal protecting groups (e.g., Alloc for side-chain protection) and post-assembly nicotinoylation using nicotinoyl chloride in DMF .
  • Step 4: Incorporate Pro-3Pal (3-palmitoylproline) via pre-synthesized, lipid-modified Pro derivatives, ensuring compatibility with SPPS cleavage conditions (e.g., TFA) .
  • Validation: Confirm intermediate steps via Kaiser test and final product via RP-HPLC (C18 column, 0.1% TFA/ACN gradient) and MALDI-TOF MS .

Advanced: How can researchers resolve low coupling efficiency during D-Trp incorporation?

Methodological Answer:

  • Optimization Strategies:
    • Use double coupling protocols with HATU (0.95 eq) and DIEA (2 eq) in DMF at 50°C for 1 hour per cycle .
    • Pre-activate D-Trp-OH separately to mitigate steric hindrance from the indole side chain.
  • Diagnostic Tools:
    • Monitor reaction progress via in-situ FT-IR to track carbonyl (C=O) stretching (1,650–1,700 cm⁻¹) for unreacted amino groups .
    • Post-synthesis, use ¹H-NMR to detect residual D-Trp impurities (δ 7.2–7.8 ppm for aromatic protons) .

Advanced: What structural techniques validate the Pro-3Pal motif’s conformation and its impact on peptide activity?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize the peptide with a target protein (e.g., thrombin-like enzymes) to resolve the Pro-3Pal conformation, leveraging hydrophobic interactions observed in similar Pro-modified structures .
  • Circular Dichroism (CD): Compare spectra in aqueous vs. lipid-rich buffers to assess 3Pal’s role in stabilizing α-helical or β-turn motifs.
  • Molecular Dynamics (MD): Simulate the Pro-3Pal moiety’s flexibility using AMBER force fields, focusing on lipid tail interactions with membrane models .

Basic: Which analytical methods are critical for assessing purity and identity?

Methodological Answer:

  • RP-HPLC: Use a C18 column with 0.1% TFA/ACN gradient (5–95% over 30 min) to resolve impurities; expect retention time shifts for D-amino acid-containing peptides .
  • MALDI-TOF MS: Confirm molecular weight (calc. ~2,200 Da) and detect side products (e.g., incomplete nicotinoylation: Δm/z +105 Da per unmodified Lys) .
  • ¹H/¹³C-NMR: Verify D-configuration via coupling patterns (e.g., D-Trp’s indole protons at δ 7.1–7.3 ppm) and nicotinoyl carbonyl signals at δ 165–170 ppm .

Advanced: How to address conflicting NMR and MS data regarding molecular weight?

Methodological Answer:

  • Scenario 1: If MS shows a higher mass than calculated (e.g., +42 Da), suspect TFA adducts; repeat purification via ion-pair HPLC with 0.1% formic acid .
  • Scenario 2: If NMR indicates unmodified Lys residues but MS matches target mass, confirm nicotinoylation via IR (C=O stretch at ~1,720 cm⁻¹) and elemental analysis for nitrogen content .
  • Cross-Validation: Use ESI-MS/MS to fragment the peptide and assign modifications site-specifically (e.g., b/y ions for Lys(nicotinoyl) at positions 1 and 2) .

Advanced: What strategies mitigate aggregation during peptide solubilization for in vitro assays?

Methodological Answer:

  • Solvent Optimization: Test DMSO (10% v/v) or HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to disrupt β-sheet aggregation, followed by dilution in PBS .
  • Dynamic Light Scattering (DLS): Monitor particle size (nm range) pre- and post-solubilization to confirm monomeric dispersion.
  • Functional Assay Controls: Compare activity in aggregated vs. monomeric states using fluorescence polarization (e.g., FITC-labeled peptide) .

Table 1: Key Analytical Techniques and Applications

TechniqueApplicationCritical ParametersReferences
RP-HPLCPurity assessmentC18 column, TFA/ACN gradient
MALDI-TOF MSMolecular weight confirmationLinear mode, DHB matrix
¹H/¹³C-NMRStructural validationDMSO-d6, 600 MHz spectrometer
FT-IRFunctional group analysisATR-FTIR, 500–4,000 cm⁻¹

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.